2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine
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Overview
Description
2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone . The reaction conditions often include the use of solvents such as ethanol and water, and catalysts like zinc acetate dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of prostate cancer cells . The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide: Used as an insecticidal compound.
5-amino-1H-pyrazolo[4,3-b]pyridine: Used in the synthesis of imidazo[1,2-a]pyrazolo[3,4-e]pyridines.
Uniqueness
2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine is unique due to its dual pyrazole and imidazopyridine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-6-5-8(15-14-6)10-12-7-3-2-4-11-9(7)13-10/h2-5H,1H3,(H,14,15)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFCUDHJIZYPEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC3=C(N2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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